N-(furan-2-ylmethyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide
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Overview
Description
N~1~-(2-FURYLMETHYL)-2-{[2-(1-NAPHTHYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a furylmethyl group, a naphthyl group, and a pyrazolo[1,5-a]pyrazinyl group, linked through a sulfanylacetyl moiety. The intricate arrangement of these functional groups endows the compound with distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-FURYLMETHYL)-2-{[2-(1-NAPHTHYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyrazolo[1,5-a]pyrazine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the naphthyl group: This can be achieved through electrophilic aromatic substitution or cross-coupling reactions.
Attachment of the furylmethyl group: This step may involve nucleophilic substitution or addition reactions.
Formation of the sulfanylacetyl linkage: This can be accomplished through thiol-ene reactions or other sulfur-based coupling methods.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N~1~-(2-FURYLMETHYL)-2-{[2-(1-NAPHTHYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Reduced forms of the original functional groups.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Possible applications in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N1-(2-FURYLMETHYL)-2-{[2-(1-NAPHTHYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}ACETAMIDE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding or inhibition. The compound’s unique structure allows it to engage in specific interactions with these targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N~1~-(2-FURYLMETHYL)-2-{[2-(1-PHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}ACETAMIDE
- N~1~-(2-FURYLMETHYL)-2-{[2-(1-BENZYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}ACETAMIDE
Uniqueness
N~1~-(2-FURYLMETHYL)-2-{[2-(1-NAPHTHYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}ACETAMIDE stands out due to the presence of the naphthyl group, which imparts unique electronic and steric properties. This structural feature may enhance the compound’s reactivity and specificity in various applications, distinguishing it from similar compounds.
Properties
Molecular Formula |
C23H18N4O2S |
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Molecular Weight |
414.5 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-2-(2-naphthalen-1-ylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylacetamide |
InChI |
InChI=1S/C23H18N4O2S/c28-22(25-14-17-7-4-12-29-17)15-30-23-21-13-20(26-27(21)11-10-24-23)19-9-3-6-16-5-1-2-8-18(16)19/h1-13H,14-15H2,(H,25,28) |
InChI Key |
OQVVCFFKDQDTSM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=NN4C=CN=C(C4=C3)SCC(=O)NCC5=CC=CO5 |
Origin of Product |
United States |
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